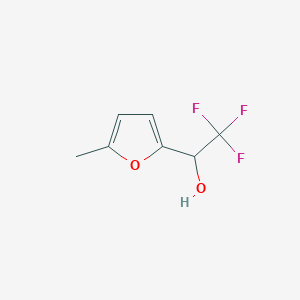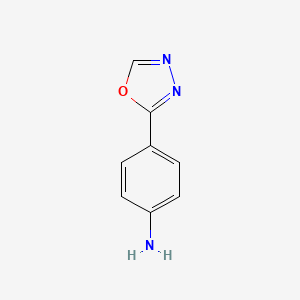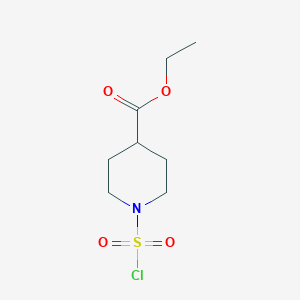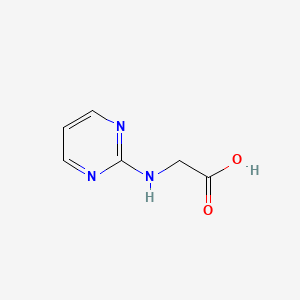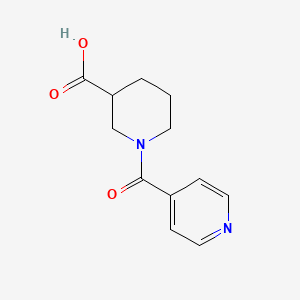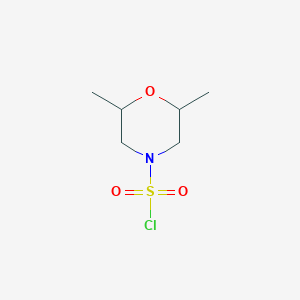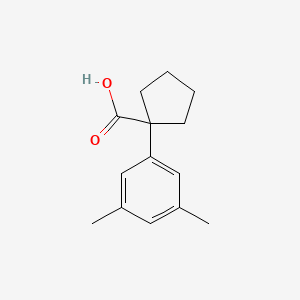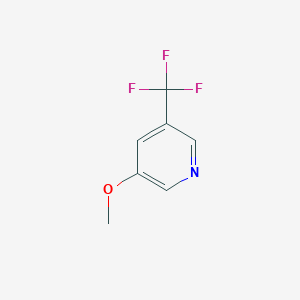
3-Methoxy-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Methoxy-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives, including 3-Methoxy-5-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3-Methoxy-5-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving 3-Methoxy-5-(trifluoromethyl)pyridine include the oxidation of 3-methoxypyridine mediated by sulphate radicals, which has been investigated by flash photolysis of peroxodisulphate . Ortho lithiation of 3-methoxypyridine has also been studied using mesityllithium as the metalating base .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-5-(trifluoromethyl)pyridine are largely determined by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties are thought to contribute to the compound’s unique biological properties .Applications De Recherche Scientifique
Anticancer and PI3K Inhibitor
3-Methoxy-5-(trifluoromethyl)pyridine derivatives have been studied for their anticancer properties. Alkylurea or 2-(dialkylamino)ethylurea moieties, when attached to [1,2,4]triazolo[1,5-a]pyridine, retain significant antiproliferative activity against cancer cells and inhibit PI3Ks and mTOR. This modification significantly reduces acute oral toxicity, and certain derivatives effectively inhibit tumor growth in animal models, suggesting potential as potent PI3K inhibitors and anticancer agents with low toxicity (Wang et al., 2015).
Chemical Synthesis and Characterization
5-Trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, forms an n–σ* complex with molecular iodine. The crystal structure of the resultant salt bis(5-trifluoromethyl-pyridine-2-ylthio)iodonium triiodide features linear centrosymmetrical anions and cationic moieties with linear S–I+–S linkers, showcasing unique hydrogen bonds and short intermolecular contacts (Chernov'yants et al., 2011).
Biochemical Studies
3-Methoxy-5-(trifluoromethyl)pyridine analogs have been used as radioligands, like [3H]MethoxyPyEP, for studying the mGluR5 receptor subtype in rat brain tissue. This radioligand displays high affinity and selectivity for mGluR5, with potential applications in studying receptor distribution and pharmacological properties in the brain (Patel et al., 2003).
Antioxidant and Antimicrobial Activity
Novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines have been synthesized, showcasing promising antioxidant activity and potential as fungicidal agents. These pyridine derivatives, especially those with trichloromethyl groups, have demonstrated significant activity against a variety of yeasts, dermatophytes, and filamentous fungi, highlighting their potential in pharmaceutical and agrochemical applications (Bonacorso et al., 2015).
Safety And Hazards
3-Methoxy-5-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
The demand for TFMP derivatives, including 3-Methoxy-5-(trifluoromethyl)pyridine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
3-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-2-5(3-11-4-6)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMPCZHJJWTOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(trifluoromethyl)pyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


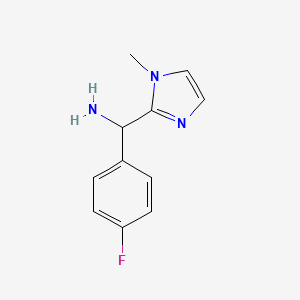

![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)
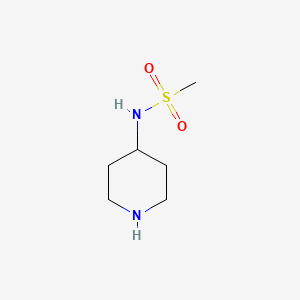
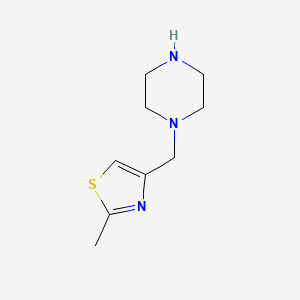
![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)
